molecular formula C23H26FN3O2 B5424113 1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone

1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone

Cat. No. B5424113
M. Wt: 395.5 g/mol
InChI Key: ATOBNJNVCABOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, also known as FPPE-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use as an antidepressant and anxiolytic.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is not fully understood. However, it has been suggested that it may act as a serotonin and norepinephrine reuptake inhibitor, as well as a dopamine receptor antagonist. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is its potential therapeutic applications in various disorders. Additionally, its synthesis method is relatively straightforward, and it can be easily obtained in the laboratory. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

Future research on 1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone could focus on its potential applications in the treatment of various disorders, including pain, inflammation, depression, and anxiety. Additionally, further studies could explore its mechanism of action and potential side effects, as well as its potential use in combination with other drugs. Finally, research could focus on the development of new and improved synthesis methods for this compound, as well as the identification of other compounds with similar therapeutic potential.

Synthesis Methods

1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone can be synthesized through a multi-step process involving the reaction of 4-fluoroacetophenone with ethyl magnesium bromide, followed by the reaction of the resulting compound with 4-phenylpiperazine and N,N'-carbonyldiimidazole. The final step involves the cyclization of the resulting compound to form this compound.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c24-20-8-6-18(7-9-20)10-11-27-17-19(16-22(27)28)23(29)26-14-12-25(13-15-26)21-4-2-1-3-5-21/h1-9,19H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOBNJNVCABOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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